N-(4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

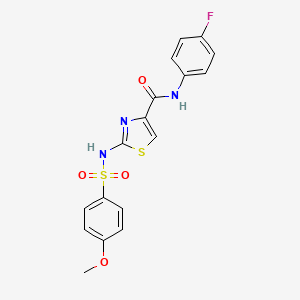

N-(4-Fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based carboxamide derivative with a molecular formula of C₁₆H₁₂FN₃O₃S₂ and a monoisotopic mass of 377.0304 g/mol . The compound features a central thiazole ring substituted at position 2 with a 4-methoxyphenylsulfonamido group and at position 4 with a carboxamide linked to a 4-fluorophenyl moiety. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)21-17-20-15(10-26-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGQIMHYCSJKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a thiazole ring substituted with both a fluorophenyl and a methoxyphenylsulfonamide group. Its structure can be represented as follows:

- Molecular Structure :

Molecular Structure

This compound exhibits various mechanisms of action, primarily targeting specific enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes associated with inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Binding : It interacts with certain receptors that modulate pain and inflammation, suggesting potential applications in analgesia and anti-inflammatory therapies.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Case Studies

- Antibacterial Efficacy : A study published in Scientific Reports highlighted the compound's ability to inhibit bacterial growth by targeting specific bacterial enzymes, effectively reducing resistance associated with efflux pumps. The compound was found to be particularly effective against strains resistant to conventional antibiotics.

- Anti-inflammatory Effects : Research conducted on animal models demonstrated that administration of the compound resulted in significant reductions in inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, indicating its potential role as an anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenylsulfonamido group enhances solubility compared to halogenated analogs like the 3,5-difluorophenyl-nitrothiophene carboxamide (), which has higher hydrophobicity (99% purity suggests optimized synthesis) . In contrast, azide-containing analogs () exhibit lower purity (31% for Compound 34), likely due to steric hindrance or reactivity of the azide group .

- Sulfonamide vs. Carboxamide Linkages : The benzo[d]thiazole-2,4-dicarboxamide () lacks a sulfonamide group but shares the 4-fluorophenyl carboxamide moiety. Its IR spectrum shows a nitrile stretch (ν(C≡N) 2200 cm⁻¹), absent in the target compound, indicating divergent electronic environments .

Q & A

Q. Advanced

- Reagent optimization : Replace EDCI with TBTU for better activation of carboxylic acids .

- Solvent selection : Use DMF for polar intermediates or dichloromethane for sterically hindered substrates .

- Purification : Employ preparative HPLC to isolate high-purity products, especially for analogs with <10% yield .

Which spectroscopic techniques are essential for characterizing structural integrity?

Q. Basic

- 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl singlet at δ 7.1–7.3 ppm, methoxy resonance at δ 3.8 ppm) .

- ESI-MS : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Ensure purity (>95%) with retention times (tR) monitored at 254 nm .

How can contradictions in reported biological activity data be resolved methodologically?

Q. Advanced

- Standardized assays : Use the NCI-60 cancer cell line panel to compare activity across consistent models .

- Purity validation : Re-test compounds with ≥99% HPLC purity to exclude impurities as confounding factors .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or enzymatic inhibition studies .

What biological activities are associated with structural analogs of this compound?

Basic

Analogous thiazole sulfonamides exhibit:

- Antitumor activity : Inhibition of cancer cell proliferation (e.g., GI50 values <1 µM in leukemia lines) .

- Enzyme modulation : COX-2 or kinase inhibition due to sulfonamide and fluorophenyl pharmacophores .

What strategies are used to study SAR of thiazole substituents for enhancing efficacy?

Q. Advanced

- Systematic substitution : Compare fluorophenyl vs. methoxyphenyl groups on solubility and target binding .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

- In vitro profiling : Test analogs against panels of kinases or cancer cell lines to identify critical substituents .

How is compound purity assessed post-synthesis, and what thresholds are acceptable?

Q. Basic

- HPLC : Purity ≥95% with symmetry factor <2.0 .

- NMR integration : Ensure absence of extraneous peaks (e.g., solvent residuals) .

- ESI-MS : Match observed [M+H]+ to theoretical mass within 5 ppm error .

What computational methods predict binding affinity with enzymatic targets?

Q. Advanced

- Molecular docking : Simulate ligand-receptor interactions using Glide or GROMACS .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC50 values .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

What are the stability profiles of thiazole-4-carboxamides under storage?

Q. Basic

- Accelerated stability studies : Monitor degradation at 40°C/75% RH over 4 weeks.

- LC-MS analysis : Detect hydrolytic cleavage of sulfonamide or thiazole rings as major degradation pathways .

How can metabolic pathways be elucidated in in vitro models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.